1-[(Butan-2-yl)oxy]-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-sec-butoxy-2-nitrobenzene is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzene, where a butoxy group is attached to the first carbon and a nitro group is attached to the second carbon of the benzene ring
Vorbereitungsmethoden
The synthesis of 1-sec-butoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-sec-butoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the second position of the benzene ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Analyse Chemischer Reaktionen
1-sec-butoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding carbonyl compounds under strong oxidizing conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, reducing metals, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-sec-butoxy-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: In the industrial sector, 1-sec-butoxy-2-nitrobenzene is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-sec-butoxy-2-nitrobenzene primarily involves its electrophilic and nucleophilic properties. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The butoxy group, being an electron-donating group, can influence the reactivity of the compound in electrophilic aromatic substitution reactions .
The molecular targets and pathways involved depend on the specific reactions and applications. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps involving the reducing agent .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
39645-92-6 |
---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
1-butan-2-yloxy-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
YASZAZSPFJFPHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.